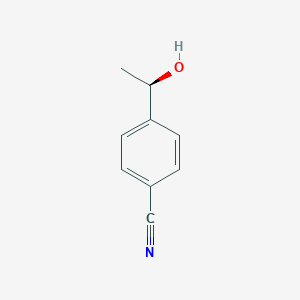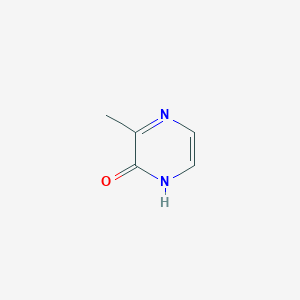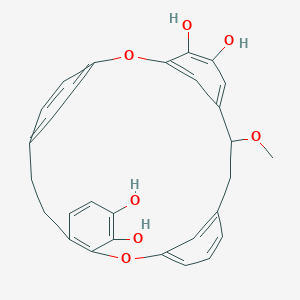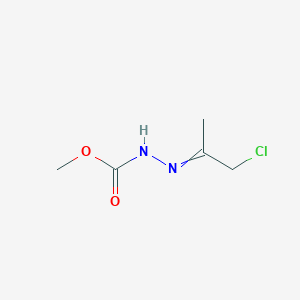
Methyl N-(1-chloropropan-2-ylideneamino)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(1-chloropropan-2-ylideneamino)carbamate, also known as carbaryl, is a widely used insecticide in the agricultural industry. It belongs to the carbamate class of pesticides and is used to control a variety of pests, including insects, mites, and ticks. Carbaryl has been in use since the 1950s and is still a popular choice due to its effectiveness and low cost.
Mécanisme D'action
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is necessary for proper nerve function. When Methyl N-(1-chloropropan-2-ylideneamino)carbamate binds to AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the insect's nervous system. This accumulation leads to overstimulation of the nervous system, causing paralysis and death.
Effets Biochimiques Et Physiologiques
Carbaryl has been shown to have a variety of biochemical and physiological effects on insects. In addition to its effects on AChE, Methyl N-(1-chloropropan-2-ylideneamino)carbamate has also been shown to affect the activity of other enzymes, such as cytochrome P450 and glutathione S-transferase. These enzymes are involved in detoxification pathways in insects, and their inhibition by Methyl N-(1-chloropropan-2-ylideneamino)carbamate can lead to increased toxicity. Carbaryl has also been shown to affect the development and reproduction of insects, as well as their behavior.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is a widely used insecticide, and its effectiveness has been well established. It is also relatively inexpensive, making it a popular choice for controlling pests in agriculture and public health settings. However, Methyl N-(1-chloropropan-2-ylideneamino)carbamate has some limitations when used in lab experiments. Its toxicity can vary depending on the species of insect being studied, and its effects on non-target organisms, such as beneficial insects and mammals, must be taken into account. Additionally, the use of Methyl N-(1-chloropropan-2-ylideneamino)carbamate in lab experiments may not accurately reflect its use in the field, as factors such as weather conditions and application methods can affect its effectiveness.
Orientations Futures
There are several future directions for research on Methyl N-(1-chloropropan-2-ylideneamino)carbamate. One area of interest is the development of new formulations and application methods that reduce the impact of Methyl N-(1-chloropropan-2-ylideneamino)carbamate on non-target organisms. Another area of interest is the study of the effects of Methyl N-(1-chloropropan-2-ylideneamino)carbamate on soil and water quality, as well as its potential impact on human health. Additionally, research on the development of new insecticides with different modes of action may help to reduce the reliance on Methyl N-(1-chloropropan-2-ylideneamino)carbamate and other insecticides in the future.
Conclusion
Carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties. Its mechanism of action involves the inhibition of acetylcholinesterase in insects, leading to paralysis and death. Carbaryl has been shown to have a variety of biochemical and physiological effects on insects, and its use in lab experiments has some advantages and limitations. Future research on Methyl N-(1-chloropropan-2-ylideneamino)carbamate will focus on developing new formulations and application methods that reduce its impact on non-target organisms, as well as studying its potential impact on soil and water quality and human health.
Méthodes De Synthèse
Carbaryl can be synthesized by reacting methyl isocyanate with 1-chloro-2-propanol in the presence of a catalyst. The reaction produces Methyl N-(1-chloropropan-2-ylideneamino)carbamate as well as some impurities. The impurities can be removed by fractional distillation and recrystallization, resulting in a pure form of Methyl N-(1-chloropropan-2-ylideneamino)carbamate.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its insecticidal properties. It has been used to control pests in a variety of crops, including cotton, corn, soybeans, and fruits. In addition to its use in agriculture, Methyl N-(1-chloropropan-2-ylideneamino)carbamate has also been used to control pests in public health settings, such as controlling mosquitoes that carry diseases like malaria and dengue fever. Carbaryl has also been studied for its potential use in controlling pests in stored grains and in controlling termites.
Propriétés
Numéro CAS |
103517-77-7 |
|---|---|
Nom du produit |
Methyl N-(1-chloropropan-2-ylideneamino)carbamate |
Formule moléculaire |
C5H9ClN2O2 |
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
methyl N-(1-chloropropan-2-ylideneamino)carbamate |
InChI |
InChI=1S/C5H9ClN2O2/c1-4(3-6)7-8-5(9)10-2/h3H2,1-2H3,(H,8,9) |
Clé InChI |
LCGQSEGTIXIWOF-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)OC)CCl |
SMILES canonique |
CC(=NNC(=O)OC)CCl |
Synonymes |
methyl (2-chloro-1-methylethylidene)hydrazinecarboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



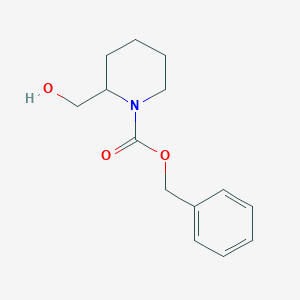
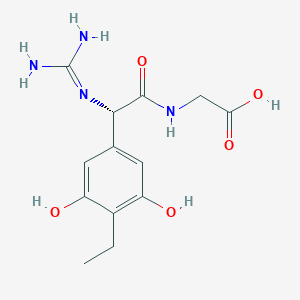
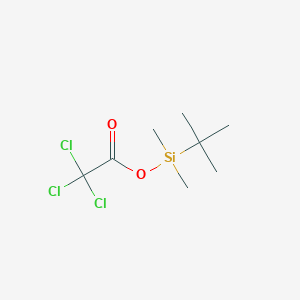
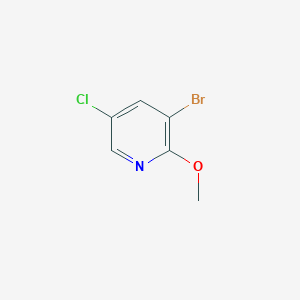
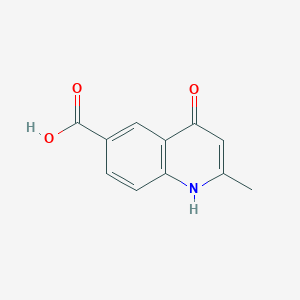
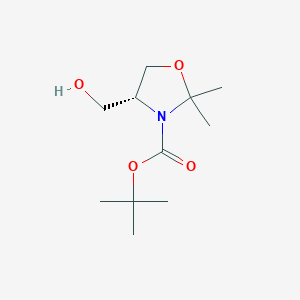


![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)
![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)
